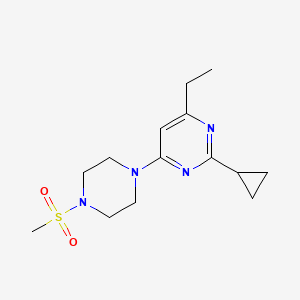

2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-cyclopropyl-4-ethyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-3-12-10-13(16-14(15-12)11-4-5-11)17-6-8-18(9-7-17)21(2,19)20/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVBXPRLMRIRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl Group Installation at Position 4

The ethyl substituent is introduced during pyrimidine ring formation. Ethyl acetoacetate serves as a bifunctional reagent, providing both the acetyl and ethyl groups. Condensation with cyclopropanecarboxamide under acidic conditions (e.g., HCl/EtOH) yields the 4-ethyl-substituted intermediate.

Nucleophilic Aromatic Substitution with Piperazine

Reaction Conditions and Optimization

The chlorine at position 6 undergoes substitution with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–100°C). Triethylamine or potassium carbonate is used to scavenge HCl.

Optimization Findings :

-

Solvent Impact : DMF provides higher yields (85%) compared to DMSO (72%) due to better solubility of intermediates.

-

Stoichiometry : A 2:1 molar ratio of piperazine to chloropyrimidine minimizes di-substitution byproducts.

Representative Procedure :

-

Combine 6-chloro-2-cyclopropyl-4-ethylpyrimidine (1 equiv), piperazine (2 equiv), and K₂CO₃ (3 equiv) in DMF.

-

Heat at 90°C for 12 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Sulfonylation of Piperazine with Methanesulfonyl Chloride

Sulfonylation Mechanism and Conditions

The secondary amine of piperazine reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., NaOH or Et₃N) to form the sulfonamide. The reaction is typically conducted at 0–5°C to control exothermicity and prevent over-sulfonylation.

Critical Parameters :

Procedure :

-

Dissolve 2-cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine (1 equiv) in dichloromethane.

-

Add Et₃N (2.5 equiv) and cool to 0°C.

-

Add MsCl (1.1 equiv) dropwise, stir for 2 hours, and warm to room temperature.

-

Wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization (ethanol/water).

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (500 MHz, DMSO-d₆) :

-

δ 1.12 (t, J = 7.5 Hz, 3H, CH₂CH₃), 1.45–1.52 (m, 4H, cyclopropane CH₂), 3.20–3.30 (m, 4H, piperazine CH₂), 3.60–3.70 (m, 4H, piperazine CH₂), 3.82 (s, 3H, SO₂CH₃), 6.95 (s, 1H, pyrimidine H-5).

ESI-MS : m/z 310.42 [M+H]⁺, consistent with the molecular formula C₁₄H₂₂N₄O₂S.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Scale-Up Considerations and Industrial Feasibility

Challenges in Large-Scale Production

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the pyrimidine ring or the methanesulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Potassium carbonate, dimethylformamide (DMF), under reflux conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Investigations

Research indicates that compounds similar to 2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine may act as inhibitors for various biological targets:

- Leukotriene A4 Hydrolase (LTA4H) : This enzyme is involved in inflammatory processes. Inhibitors of LTA4H are being explored for their therapeutic potential in treating inflammatory diseases and conditions such as asthma and rheumatoid arthritis .

Anticancer Activity

Studies have shown that pyrimidine derivatives can exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The presence of the piperazine group may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapy .

Neurological Disorders

The methanesulfonylpiperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors .

Case Studies

Several case studies highlight the compound's potential applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Implications

- Anti-HIV Potential: The methanesulfonylpiperazinyl group may enhance solubility and reduce efflux pump interactions compared to catechol-diether analogues, though antiviral efficacy data remain pending .

- CCR4 Selectivity : Structural modifications in the target compound could mitigate off-target effects observed in amide-based CCR4 antagonists, such as chemokine receptor cross-reactivity .

- Synthetic Advantages: The absence of fused rings simplifies scale-up production relative to pyrano-pyrimidines, which require precise control of reaction conditions .

Biological Activity

2-Cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrimidine core and the introduction of the cyclopropyl and piperazine moieties. The synthetic pathway typically includes:

- Formation of the Pyrimidine Core : Starting from appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.

- Introduction of Functional Groups : The cyclopropyl and piperazine groups are introduced via nucleophilic substitution or coupling reactions.

- Final Modifications : The methanesulfonyl group is added to enhance solubility and biological activity.

Biological Activity

The biological activity of this compound has been primarily associated with its role as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3K pathways are crucial in regulating cell growth, survival, and metabolism, making them significant targets in cancer therapy.

The compound acts by inhibiting specific isoforms of PI3K, particularly PI3Kδ, which is implicated in various malignancies. The inhibition leads to reduced cell proliferation and survival in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly affect the potency and selectivity of the compound:

- Cyclopropyl Group : Enhances binding affinity to the target enzyme.

- Piperazine Moiety : Contributes to selectivity against PI3K isoforms.

- Methanesulfonyl Group : Improves solubility and bioavailability.

Table 1 summarizes key findings from SAR studies:

| Compound Variant | IC50 (nM) | Selectivity | Remarks |

|---|---|---|---|

| Parent Compound | 150 | Low | Baseline activity |

| Variant A | 50 | High | Improved selectivity |

| Variant B | 20 | Moderate | Enhanced potency |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, with IC50 values indicating potent anti-proliferative effects.

- In Vivo Models : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its efficacy as a therapeutic agent.

Example Study

A notable study published in a peer-reviewed journal reported on the use of this compound in a xenograft model of malignant pleural mesothelioma. The results indicated that it effectively inhibited tumor growth by targeting PI3K signaling pathways, demonstrating promise for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use Claisen-Schmidt condensation to assemble the pyrimidine core, as demonstrated for analogous bis-pyrimidine derivatives .

- Step 2 : Introduce the methanesulfonylpiperazine group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.

- Optimization : Adjust solvent polarity (e.g., dichloromethane or DMF), temperature (60–80°C), and catalyst (e.g., triethylamine) to enhance yield (target >80%) and purity (>95%) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR : Analyze - and -NMR spectra to verify cyclopropyl (δ ~0.8–1.2 ppm), ethyl (δ ~1.3–1.5 ppm), and piperazine (δ ~2.5–3.5 ppm) protons. Methanesulfonyl groups show distinct signals near δ 40–45 ppm .

- IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm) and pyrimidine ring (C=N stretch at 1600–1650 cm) .

- MS : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]) and rule out impurities .

Q. What are the common impurities in this compound, and how can they be mitigated?

- Impurities : By-products like unreacted piperazine derivatives or incomplete cyclopropane substitution (e.g., analogs lacking methanesulfonyl groups) .

- Mitigation :

- Monitor reaction progress via TLC (R values) .

- Use scavenger resins or aqueous workup (e.g., sodium bicarbonate washes) to remove acidic/by-product residues .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antimicrobial or antitumor activity?

- Strategy :

- Substituent Analysis : The methanesulfonyl group enhances electron-withdrawing effects, improving binding to microbial enzymes (e.g., DNA gyrase) or tumor cell targets (e.g., kinases) .

- Bioisosteric Replacement : Replace cyclopropyl with fluorinated groups (e.g., trifluoromethyl) to boost metabolic stability, as seen in related pyrimidines .

- Activity Testing : Use MIC assays (for antimicrobial) and SRB-based IC (for antitumor) to compare derivatives .

Q. How can contradictions in biological activity data across studies be resolved?

- Key Variables :

- Strain Variability : Test against standardized microbial panels (e.g., Gram-positive S. aureus ATCC 25923 vs. clinical isolates) .

- Assay Conditions : Control pH, serum content, and incubation time (e.g., 24h vs. 48h for IC) .

- Reference Standards : Normalize data using cefotaxime (antibacterial) and 5-fluorouracil (antitumor) as benchmarks .

Q. What computational methods predict the binding affinity of this compound to target enzymes?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with S. aureus dihydrofolate reductase (DHFR) or HCT116 cancer cell kinases .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

- Validation : Correlate computed binding energies with experimental IC values (e.g., lower IC aligns with stronger predicted affinity) .

Q. How does the methanesulfonylpiperazine group influence pharmacokinetic properties?

- Effects :

- Lipophilicity : The sulfonyl group increases logP, enhancing membrane permeability but potentially reducing solubility (balance via co-solvents like PEG-400) .

- Metabolic Stability : Piperazine sulfonation reduces CYP450-mediated oxidation, prolonging half-life in vivo .

- Testing : Conduct hepatic microsome assays to measure metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.